molecular formula C17H24F2N2O3 B7631609 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea

Cat. No. B7631609
M. Wt: 342.4 g/mol
InChI Key: KMFMYACPNZKLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea, also known as DFEU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer therapy and neurodegenerative diseases.

Scientific Research Applications

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea has shown promising results in various scientific research applications. One of the major areas of interest is cancer therapy. Studies have shown that 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Another area of research is neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea exerts its effects by inhibiting the activity of a protein called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea leads to the activation of various signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects:
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea in lab experiments is its specificity towards GSK-3β. 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea does not inhibit other kinases, which reduces the chances of off-target effects. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea has shown promising results in various scientific research applications. Some of the future directions for research include:
1. Investigating the potential of 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea as a therapeutic agent for various cancers and neurodegenerative diseases.
2. Studying the effects of 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea on other signaling pathways and cellular processes.
3. Developing more efficient synthesis methods for 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea.
4. Investigating the pharmacokinetics and pharmacodynamics of 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea in animal models.
5. Developing more water-soluble derivatives of 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea for better use in lab experiments.
In conclusion, 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer therapy and neurodegenerative diseases. Its specificity towards GSK-3β and its various biochemical and physiological effects make it an attractive candidate for further research.

Synthesis Methods

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea can be synthesized by reacting 2-(difluoromethoxy)benzyl chloride with 3-(2,6-dimethyloxan-4-yl)urea in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism and yields 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea as a white solid.

properties

IUPAC Name

1-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O3/c1-11-9-14(10-12(2)23-11)21-17(22)20-8-7-13-5-3-4-6-15(13)24-16(18)19/h3-6,11-12,14,16H,7-10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMYACPNZKLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(=O)NCCC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea

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